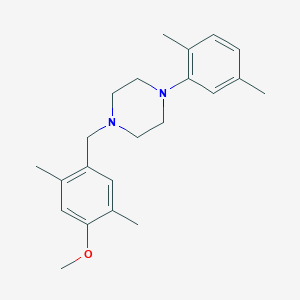
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, commonly known as R-MDMA, is a psychoactive drug that belongs to the class of substituted piperazines. It is chemically similar to MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug that is known for its euphoric and empathogenic effects. However, R-MDMA has not been extensively studied for its recreational potential, and its primary use is in scientific research.
Mécanisme D'action
The exact mechanism of action of R-MDMA is not fully understood, but it is believed to act primarily through the modulation of serotonin receptors in the brain. Specifically, R-MDMA is thought to increase the release of serotonin and inhibit its reuptake, leading to increased levels of serotonin in the brain. This, in turn, is believed to be responsible for the drug's psychoactive effects.
Biochemical and physiological effects:
R-MDMA has been shown to have a number of biochemical and physiological effects in animal models. Some of these effects include:
1. Increased levels of serotonin in the brain.
2. Increased levels of dopamine and norepinephrine in the brain.
3. Increased heart rate and blood pressure.
4. Increased body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
R-MDMA has a number of advantages and limitations for use in scientific research. Some of the advantages include:
1. R-MDMA is relatively easy to synthesize and purify.
2. R-MDMA has a relatively long half-life, which allows for longer experiments.
3. R-MDMA has a lower potential for abuse compared to MDMA.
Some of the limitations of R-MDMA for use in scientific research include:
1. R-MDMA has not been extensively studied in humans, and its safety profile is not well understood.
2. R-MDMA has a limited range of effects compared to other psychoactive drugs.
3. R-MDMA may have potential side effects that are not yet known.
Orientations Futures
There are a number of potential future directions for research on R-MDMA. Some of these include:
1. Further investigation of R-MDMA's potential as a therapeutic agent for depression, anxiety, and pain management.
2. Investigation of the long-term effects of R-MDMA use in humans.
3. Development of new analogs of R-MDMA with improved therapeutic potential.
4. Investigation of the potential use of R-MDMA in combination with other psychoactive drugs for therapeutic purposes.
Conclusion:
In conclusion, R-MDMA is a psychoactive drug that has primarily been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. Its mechanism of action is believed to involve the modulation of serotonin receptors in the brain, leading to increased levels of serotonin and other neurotransmitters. R-MDMA has a number of advantages and limitations for use in scientific research, and there are a number of potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of R-MDMA involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-(4-methoxy-2,5-dimethylphenyl)-2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain R-MDMA in its pure form.
Applications De Recherche Scientifique
R-MDMA has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. Some of the areas where R-MDMA has been studied include:
1. Depression: R-MDMA has been shown to have antidepressant effects in animal models, and it is being investigated as a potential treatment for depression in humans.
2. Anxiety: R-MDMA has been shown to reduce anxiety in animal models, and it is being studied as a potential treatment for anxiety disorders in humans.
3. Pain management: R-MDMA has been shown to have analgesic effects in animal models, and it is being investigated as a potential treatment for chronic pain in humans.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-6-7-17(2)21(12-16)24-10-8-23(9-11-24)15-20-13-19(4)22(25-5)14-18(20)3/h6-7,12-14H,8-11,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDDHPUHEMRNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)

![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)


